![molecular formula C7H15ClN2O3 B6176254 methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride CAS No. 2613381-34-1](/img/new.no-structure.jpg)
methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride
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Overview
Description
Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is a chemical compound with the molecular formula C7H15ClN2O3 and a molecular weight of 210.66 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl group, and an ester functional group. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride typically involves the reaction of 3-amino-N-methylpropanamide with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters depending on the reagents used.
Scientific Research Applications
Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-amino-N-ethylpropanamido)acetate hydrochloride
- Methyl 2-(3-amino-N-isopropylpropanamido)acetate hydrochloride
- Methyl 2-(3-amino-N-phenylpropanamido)acetate hydrochloride
Uniqueness
Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications.
Properties
CAS No. |
2613381-34-1 |
---|---|
Molecular Formula |
C7H15ClN2O3 |
Molecular Weight |
210.7 |
Purity |
95 |
Origin of Product |
United States |
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